3-羟基喹啉

描述

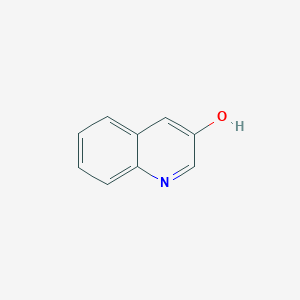

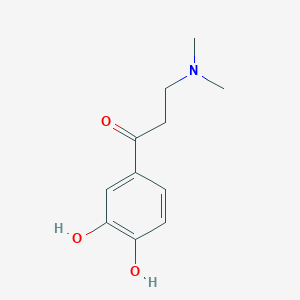

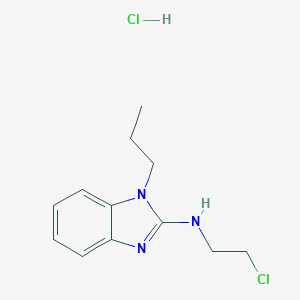

3-Hydroxyquinoline, also known as quinolin-3-ol, is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third position of the quinoline ring. 3-Hydroxyquinoline is a versatile molecule with significant importance in various fields, including medicinal chemistry, organic synthesis, and material science.

Synthetic Routes and Reaction Conditions:

Classical Methods: Traditional methods for synthesizing 3-Hydroxyquinoline include the Friedländer synthesis, Pfitzinger reaction, and the Skraup synthesis. These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Modern Methods: Recent advancements have introduced more efficient synthetic routes, such as the aerobic oxidation of aryl Grignard reagents and the use of continuous flow methods.

Industrial Production Methods:

One-Pot Processes: Industrial production often employs one-pot processes that combine multiple reaction steps into a single operation. This approach minimizes the need for intermediate purification and reduces production costs.

Types of Reactions:

Oxidation: 3-Hydroxyquinoline can undergo oxidation reactions to form quinoline-3,4-dione derivatives.

Reduction: Reduction of 3-Hydroxyquinoline typically yields 3-aminoquinoline.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products:

Oxidation: Quinoline-3,4-dione derivatives.

Reduction: 3-Aminoquinoline.

Substitution: Halogenated or aminomethylated quinoline derivatives.

科学研究应用

3-Hydroxyquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.

Biology: 3-Hydroxyquinoline derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

Industry: It is used in the production of dyes, pigments, and as a ligand in coordination chemistry.

作用机制

Target of Action

3-Hydroxyquinoline, similar to other quinoline derivatives, exhibits a broad range of biological activities . The primary targets of 3-Hydroxyquinoline are often metal ions such as Mn 2+, Zn 2+, and Cu 2+ which are vital for bacterial growth . It also targets the D-amino acid oxidase (DAAO) enzyme .

Mode of Action

3-Hydroxyquinoline interacts with its targets primarily through chelation of metal ions, disrupting metal homeostasis in bacterial cells . This compound can readily transport Fe (III) across the bacterial cell membrane and deliver iron into the bacterial cell, thus combining the bactericidal activity of iron with the metal chelating effect of 3-Hydroxyquinoline to kill bacteria .

Biochemical Pathways

The action of 3-Hydroxyquinoline affects several biochemical pathways. For instance, it has been shown to inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases . It also disrupts metal homeostasis in bacterial cells, affecting their growth and survival . Furthermore, it has been found to stimulate M1-like macrophage polarization of RAW 264.7 cells to kill bacteria internalized in such macrophages .

Pharmacokinetics

It’s known that the structural diversity of quinoline derivatives provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells . More research is needed to fully understand the ADME properties of 3-Hydroxyquinoline.

Result of Action

The result of 3-Hydroxyquinoline’s action is the inhibition of bacterial growth and survival. It achieves this by disrupting metal homeostasis in bacterial cells and by stimulating M1-like macrophage polarization to kill bacteria . It also exhibits a synergistic effect with both ciprofloxacin and imipenem, showing potential for combination therapies with topical and systemic antibiotics for more serious infections .

相似化合物的比较

- 8-Hydroxyquinoline

- 5-Hydroxyquinoline

- 2-Hydroxyquinoline

属性

IUPAC Name |

quinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQDNMHUOLMLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206727 | |

| Record name | 3-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-18-7 | |

| Record name | 3-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12PZ582CI0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 3-Hydroxyquinoline is C9H7NO, and its molecular weight is 145.16 g/mol.

A: 3-Hydroxyquinoline derivatives have been characterized using various spectroscopic methods including 1H NMR, 13C NMR, FTIR, and mass spectrometry. [, , , , ] These techniques provide detailed information about the structure and bonding within the molecule.

ANone: Several methods exist for synthesizing 3-Hydroxyquinolines and their derivatives:

- Direct oxidation of dihydroquinolinium salts: Aryldiazonium salts react with alkenes in nitrile solutions to yield functionalized 3,4-dihydroquinolinium salts, which can be further oxidized to 3-Hydroxyquinolines. []

- Decarboxylation of quinoline-4-carboxylic acid derivatives: This method provides access to a series of 3-Hydroxyquinoline derivatives. []

- Reaction of aniline compounds with halo-oxirane compounds: This approach utilizes readily available starting materials and a simple reaction sequence. []

- Phosphine-mediated redox cyclization: This method offers a neutral alternative to acidic or basic conditions for synthesizing 3-Hydroxyquinolin-4(1H)-ones. []

A: The 3-hydroxy group significantly impacts the reactivity of quinoline. For instance, it directs the addition of ammonia to the triple bond in hydroxy-3,4-didehydropyridine intermediates during the amination of bromohydroxypyridines. [] It can also be replaced by an amino group upon reaction with inorganic thiocyanates in the presence of ammonium or alkylammonium ions. []

ANone: Yes, 3-Hydroxyquinoline derivatives can undergo different rearrangements:

- Smiles Rearrangement: 2-(2′-Nitrobenzoyl) derivatives of certain 1,3-diketones cyclize to 2-acyl-3-hydroxyquinolines via a Smiles rearrangement under basic conditions. []

- Pinacol Rearrangement: cis-3-Alkyl/aryl-3,4-dihydro-3,4-dihydroxyquinolin-2(1H)-ones, derived from the reduction of 3-alkyl/aryl-3-hydroxyquinoline-2,4-diones, undergo pinacol rearrangement upon treatment with concentrated H2SO4 to give 4-alkyl/aryl-3-hydroxyquinolin-2(1H)-ones. []

ANone: Yes, certain 3-Hydroxyquinoline derivatives exhibit promising biological activities:

- Antibacterial activity: 4-Amidoaralkyl-3-hydroxyquinolines, synthesized using a ZnO nanoparticle-catalyzed multicomponent reaction, display significant antibacterial activity against Staphylococcus aureus and Escherichia coli. []

- Anticancer activity: 3-Hydroxyquinoline-4(1H)-one derivatives with substituted phenyl groups at the 2-position and carboxamide groups at the 5-position exhibit cytotoxic activity against various cancer cell lines. []

- Antioxidant activity: Several 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acid derivatives demonstrate antioxidant properties in the ABTS assay. []

A: Yes, Aurachins A and B are alkaloids containing a 3-hydroxyquinoline N-oxide core. Their total syntheses have been achieved utilizing efficient synthetic strategies. [] Quinomycins, a class of cyclic oligopeptide antibiotics, also feature either a quinoxaline-2-carboxy or 3-hydroxyquinoline-2-carboxy group, contributing to their DNA-intercalating and tumor-inhibiting properties. []

A: The structure-activity relationship (SAR) studies on various 3-Hydroxyquinoline derivatives suggest that modifications at specific positions can significantly affect their biological activity, potency, and selectivity. [, , ] For example, the substituents on the phenyl and carboxamide groups in 3-hydroxyquinoline-4(1H)-one derivatives influence their cytotoxic activity. [] Similarly, the presence of methyl groups in quinoline can impact its tumor-initiating potential. []

A: Studies on quinoline, a related compound, show that CYP2E1 is the primary cytochrome P450 enzyme involved in 3-hydroxyquinoline formation in human liver microsomes. [] This suggests that 3-Hydroxyquinoline might be a metabolite of quinoline in biological systems.

A: While specific information on the environmental impact of 3-Hydroxyquinoline is limited in the provided research, the metabolism of related compounds like quinoline and 6,7-DMQ by rainbow trout highlights the potential for bioaccumulation and biotransformation of such compounds in aquatic ecosystems. [, ] Further investigation into the ecotoxicological effects and degradation pathways of 3-Hydroxyquinoline is crucial for assessing its overall environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)

![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)